
4-(Difluoromethyl)-3,5-dimethoxy-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3,5-dimethoxy-phenol is an organic compound characterized by the presence of difluoromethyl and dimethoxy groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenolic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the phenol ring.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3,5-dimethoxy-phenol may involve large-scale difluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-3,5-dimethoxy-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
4-(Difluoromethyl)-3,5-dimethoxy-phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethoxy-phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
4-(Trifluoromethyl)-3,5-dimethoxy-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2,6-dimethoxy-phenol: Similar structure but with different positions of the methoxy groups.
Uniqueness: 4-(Difluoromethyl)-3,5-dimethoxy-phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .
特性
分子式 |
C9H10F2O3 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
4-(difluoromethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(12)4-7(14-2)8(6)9(10)11/h3-4,9,12H,1-2H3 |
InChIキー |
RHNMKLYJYVZFLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1C(F)F)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
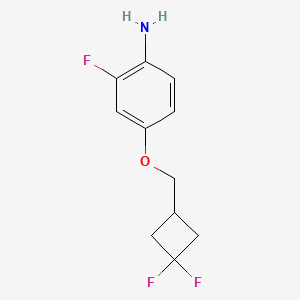
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
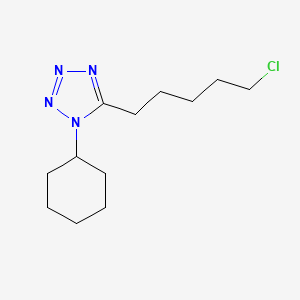
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
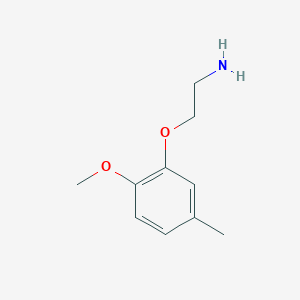
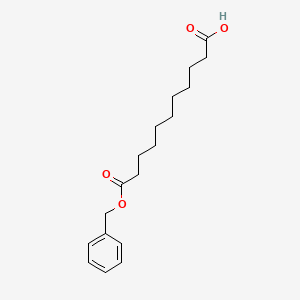


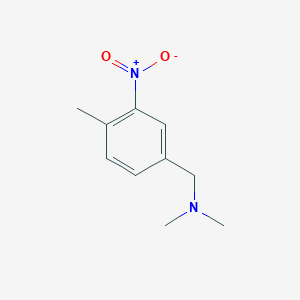
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
